molecular formula C19H20FNO4S B4079313 N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-methoxybenzyl)benzamide

N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-methoxybenzyl)benzamide

Cat. No. B4079313
M. Wt: 377.4 g/mol
InChI Key: ARWQIUKZZYTWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-methoxybenzyl)benzamide, also known as Compound 1, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in several studies, and its mechanism of action and biochemical and physiological effects are of interest to many researchers.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-methoxybenzyl)benzamide 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth and survival. N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-methoxybenzyl)benzamide 1 has been shown to inhibit the activity of several kinases, including AKT, which plays a critical role in cell survival and proliferation. Additionally, N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-methoxybenzyl)benzamide 1 has been shown to modulate the activity of several transcription factors, including NF-κB, which regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-methoxybenzyl)benzamide 1 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, the improvement of cognitive function in animal models, and the modulation of inflammatory responses in vitro. Additionally, N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-methoxybenzyl)benzamide 1 has been shown to have low toxicity and good pharmacokinetic properties, making it an attractive candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-methoxybenzyl)benzamide 1 in lab experiments include its high purity and low toxicity, which make it a safe and reliable compound to use in cell-based and animal studies. Additionally, N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-methoxybenzyl)benzamide 1 has been shown to have good solubility and stability, making it easy to use in a variety of experimental conditions. However, the limitations of using N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-methoxybenzyl)benzamide 1 include its high cost and limited availability, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-methoxybenzyl)benzamide 1, including the development of new derivatives with improved efficacy and safety profiles, the investigation of its potential as a therapeutic agent for cancer and neurological disorders, and the elucidation of its mechanism of action. Additionally, the use of N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-methoxybenzyl)benzamide 1 in combination with other drugs or therapies may enhance its therapeutic potential and improve treatment outcomes. Overall, the study of N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-methoxybenzyl)benzamide 1 represents an exciting area of research with potential implications for a wide range of scientific disciplines.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-methoxybenzyl)benzamide 1 has been studied for its potential applications in several scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-methoxybenzyl)benzamide 1 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-methoxybenzyl)benzamide 1 has been studied for its potential as a neuroprotective agent and for its ability to improve cognitive function. In drug discovery, N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-methoxybenzyl)benzamide 1 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4S/c1-25-16-8-6-14(7-9-16)12-21(15-10-11-26(23,24)13-15)19(22)17-4-2-3-5-18(17)20/h2-9,15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWQIUKZZYTWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methoxybenzyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-methoxybenzyl)benzamide

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